rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane-2-carboxamide,trans
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Overview
Description
rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane-2-carboxamide, trans: is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane-2-carboxamide, trans involves multiple steps. One common method includes the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane-2-carboxamide, trans can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amine).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane-2-carboxamide, trans has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane-2-carboxamide, trans involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride, cis
- 4-Nitrobenzyl (5R)-6-[(1R)-1-hydroxyethyl]-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate
Uniqueness
rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[320]heptane-2-carboxamide, trans is unique due to its specific bicyclic structure and the presence of a furan ring
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(1S,5S)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane-2-carboxamide |
InChI |
InChI=1S/C11H14N2O2/c12-10(14)13-6-4-8-3-5-11(8,13)9-2-1-7-15-9/h1-2,7-8H,3-6H2,(H2,12,14)/t8-,11-/m0/s1 |
InChI Key |
KHSZWJRSZGDANS-KWQFWETISA-N |
Isomeric SMILES |
C1C[C@]2([C@@H]1CCN2C(=O)N)C3=CC=CO3 |
Canonical SMILES |
C1CC2(C1CCN2C(=O)N)C3=CC=CO3 |
Origin of Product |
United States |
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